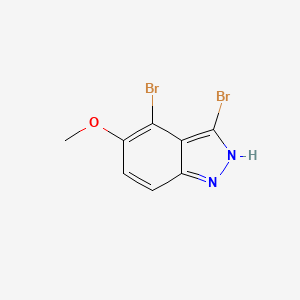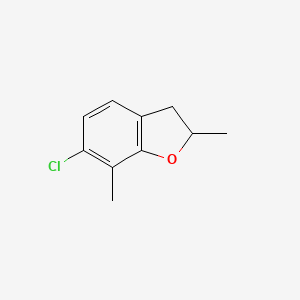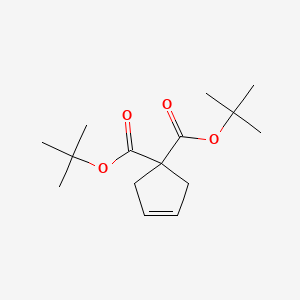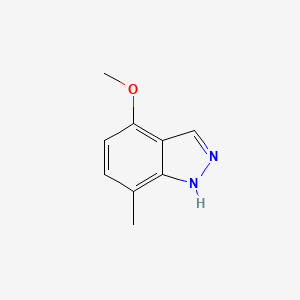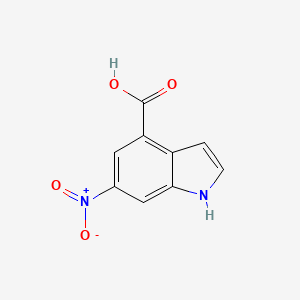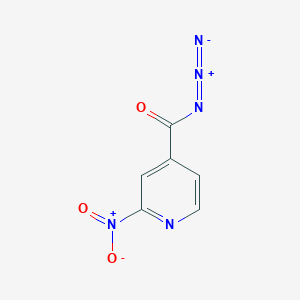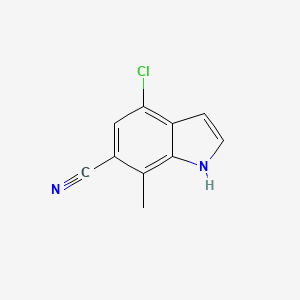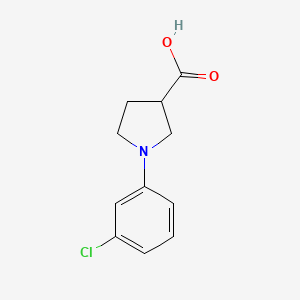
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the IUPAC name "(3S,4R)-4- (3-chlorophenyl)-3-pyrrolidinecarboxylic acid" . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” involves the reaction of methyl l- (3-chlorophenyl)pyrrolidine-3-carboxylate with IN NaOH in methanol . The reaction mixture is stirred at room temperature for 2 hours, after which the methanol is removed. The residue is then neutralized with 1 N HC1 and extracted with EtOAc .Molecular Structure Analysis
The InChI code for “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is "1S/C11H12ClNO2/c12-9-2-1-3-10 (6-9)13-5-4-8 (7-13)11 (14)15/h1-3,6,8H,4-5,7H2, (H,14,15)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is 225.67 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is involved in the synthesis of various derivatives, including 1-(arylsulfonyl)pyrrolidines. A study highlighted an acid-catalyzed reaction leading to the formation of these derivatives, indicating its utility in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Applications in Organic Chemistry
- In the realm of organic chemistry, this compound contributes to the formation of complex structures. For instance, it's involved in the synthesis of molecules like methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, demonstrating its versatility in creating complex molecular architectures (Nural et al., 2018).
Biomedical Research
- In biomedical research, derivatives of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid show potential. For example, the synthesis of compounds like 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed notable antioxidant activities. This suggests possible applications in areas requiring antioxidant properties (Tumosienė et al., 2019).
Materials Science
- In materials science, this compound has been used in the construction of charged metal-organic frameworks. A study involving the synthesis of these frameworks highlights the role of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid in creating intricate chemical structures, useful for applications like gas adsorption (Sen et al., 2014).
Synthesis of Complex Heterocyclic Compounds
- The compound is instrumental in the synthesis of complex heterocyclic compounds, such as in the formation of 1H, 13C, 15N NMR, and ESI mass spectral characterized spiro[pyrrolidine-2,3′-oxindoles] (Laihia et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUTXZLXVXJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)
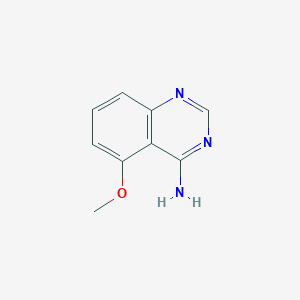
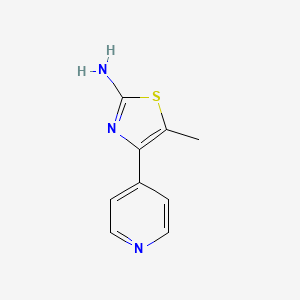
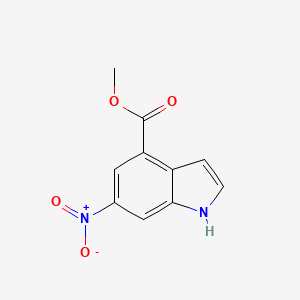
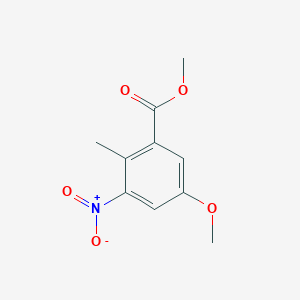
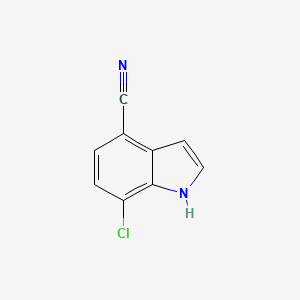
![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)
